BenchChemオンラインストアへようこそ!

(4-Methylmorpholin-2-yl)methanol

pKa ionization state physiological pH

(4-Methylmorpholin-2-yl)methanol is a racemic, N-methylated morpholine-2-methanol building block with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17. The compound combines a tertiary amine (pKa of conjugate acid ≈ 7.4, analogous to N-methylmorpholine ) with a primary hydroxymethyl handle.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 40987-46-0
Cat. No. B1590265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylmorpholin-2-yl)methanol
CAS40987-46-0
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN1CCOC(C1)CO
InChIInChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3
InChIKeyVGTADGNSGCICTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylmorpholin-2-yl)methanol (CAS 40987-46-0): Core Physicochemical Identity and How to Select It


(4-Methylmorpholin-2-yl)methanol is a racemic, N-methylated morpholine-2-methanol building block with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 [1]. The compound combines a tertiary amine (pKa of conjugate acid ≈ 7.4, analogous to N-methylmorpholine ) with a primary hydroxymethyl handle. This connectivity defines its ionization state at physiological pH and its reactivity profile during derivatization. The N-methyl substituent eliminates the secondary amine H-bond donor present in the des-methyl analog, (morpholin-2-yl)methanol, thereby reducing hydrogen-bond donor count, lowering topological polar surface area, and increasing lipophilicity—pharmacokinetically significant alterations that affect blood–brain barrier penetration and CYP-mediated metabolism [2]. These properties position the compound primarily as an intermediate for kinase inhibitor conjugates, notably ASK1 and HPK1 chemotypes [3][4].

Why (4-Methylmorpholin-2-yl)methanol (CAS 40987-46-0) Cannot Be Replaced by Unsubstituted Morpholine-2-methanol or N-Ethyl Analogs


The substitution pattern on the morpholine nitrogen directly modulates basicity (pKa), lipophilicity (LogP), and topological polar surface area (TPSA), parameters that govern the ADME profile of the final conjugate [1][2]. Replacing (4-Methylmorpholin-2-yl)methanol with the N–H analog, (morpholin-2-yl)methanol, introduces an additional hydrogen-bond donor (ΔHBD = +1) and increases TPSA by ≥ 8.8 Ų , potentially reducing membrane permeability. The N-methyl group lowers the pKa of the conjugate acid from ~8.7 (morpholine) to ~7.4 (N-methylmorpholine class) , shifting the ionization equilibrium at physiological pH and decreasing lysosomal trapping. Conversely, switching to an N-ethyl analog increases LogP by roughly 0.5–0.7 log units , which may elevate CYP inhibition risk. These stereoelectronic differences mean that in-class morpholine alcohols are not interchangeable in advanced intermediates without altering potency, selectivity, or pharmacokinetics.

Quantitative Differentiation of (4-Methylmorpholin-2-yl)methanol Versus Its Closest Analogs: A Comparator-Based Selection Guide


Nitrogen Basicity (pKa) Controls Ionization at Physiological pH: N-Methyl vs. N–H and N-Ethyl Analogs

The conjugate acid pKa of the N-methylmorpholine ring in (4-Methylmorpholin-2-yl)methanol is approximately 7.4 (class-level value for 4-methylmorpholine ), positioning it 1.3 log units below the parent morpholine (pKa ≈ 8.7 ) and 0.5–0.8 log units below the N-ethyl analog (pKa ≈ 7.9–8.2, estimated [1]). At pH 7.4, this results in ~50% ionization for the methyl analog versus >80% for the N–H analog, reducing the fraction of protonated species available for lysosomal sequestration.

pKa ionization state physiological pH lysosomal trapping

Topological Polar Surface Area and H-Bond Donor Count Govern Passive Permeability Prospects

(4-Methylmorpholin-2-yl)methanol exhibits a TPSA of 32.7 Ų and one hydrogen-bond donor . In contrast, the des-methyl analog ((morpholin-2-yl)methanol) has a TPSA of 41.5 Ų and two HBDs . This ΔTPSA of ≈ –8.8 Ų and ΔHBD of –1 are significant because CNS drug-likeness guidelines commonly require TPSA < 70 Ų and HBD ≤ 1 [1]; the methyl analog remains within favorable limits, while the N–H analog exceeds them.

TPSA HBD count Blood-Brain Barrier permeability

Lipophilicity (XLogP3) Positions the N-Methyl Moiety Between Polar and Excessively Lipophilic Analogs

The experimental XLogP3 of (4-Methylmorpholin-2-yl)methanol is –0.7 . (Morpholin-2-yl)methanol is estimated at ≤ –1.0 (predicted LogP ≈ –1.04 ), while (4-ethylmorpholin-2-yl)methanol is predicted at approximately –0.2 . The methyl compound therefore occupies a balanced lipophilicity window: it is less polar than the N–H analog (reduced renal clearance risk) yet more polar than the N-ethyl analog (lower CYP inhibition risk), consistent with optimal drug-likeness ranges (LogP 1–3 for oral drugs [1]).

LogP lipophilicity CYP inhibition drug-likeness

Proven Utility in Kinase Inhibitor Pharmacophores: ASK1 and HPK1 Crystal Structures

The (4-methylmorpholin-2-yl)methoxy motif is a validated key structural element of ASK1 inhibitor chemotypes, as observed in the co-crystal structure PDB 5UOR (ligand 8GV [1]). Furthermore, patents covering HPK1 antagonists (e.g., US-2021087190-A1 [2]) explicitly claim isoindolin-1-one derivatives containing this motif. A quinazoline derivative incorporating the 4-methylmorpholin-2-yl-methoxy group demonstrated potent EphA2 kinase inhibition with an IC₅₀ of 0.75 nM [3]. While direct comparator data for the free alcohol are absent, the N-methyl substitution is conserved across these high-affinity ligands, implying its role in modulating the binding conformation and electronic properties compared to N–H or N-ethyl analogs.

kinase inhibitor ASK1 HPK1 quinazoline isoindolin-1-one PDB 5UOR

Chiral Resolution Options Enable Stereochemical Optimization for Target Engagement

(4-Methylmorpholin-2-yl)methanol is available in both racemic form (CAS 40987-46-0, ≥95% purity ) and as single enantiomers: (R)-enantiomer (CAS 1159598-35-2) and (S)-enantiomer (CAS 1159598-33-0, ≥95% purity ). The racemate is priced at approximately $80–150/g from major suppliers , while chiral versions command a premium ($300–500/g ), reflecting the cost-benefit of late-stage chiral resolution. The des-methyl analog ((morpholin-2-yl)methanol, CAS 103003-01-6) is also available as a racemate, but its chiral forms are less commercially accessible . The defined stereochemistry at the morpholine C-2 position is critical in kinase inhibitor backbones (e.g., PDB 5UOR uses the (S)-configuration [1]), making the availability of both enantiomers a differentiating procurement factor.

chiral building block enantiomer stereochemistry target selectivity

Optimal Procurement and Research Scenarios for (4-Methylmorpholin-2-yl)methanol (CAS 40987-46-0)


Medicinal Chemistry Campaigns Targeting ASK1, HPK1, and Eph Receptor Kinases

The (4-methylmorpholin-2-yl)methoxy group appears as a conserved pharmacophoric element in ASK1 and HPK1 inhibitors , including an ASK1 co-crystal structure (PDB 5UOR) where the (S)-enantiomer makes key H-bond contacts . EphA2 inhibitors with IC₅₀ values of 0.75 nM incorporate this motif [3]. Procurement of both racemic and enantiopure forms enables systematic SAR exploration; the N-methyl group’s predictable pKa (~7.4) informs protonation-state modeling during docking studies.

CNS-Penetrant Conjugate Design Requiring Tight Control of H-Bond Donor Count

The single hydrogen-bond donor and low TPSA (32.7 Ų) of (4-Methylmorpholin-2-yl)methanol align with established CNS drug-likeness filters (HBD ≤ 1, TPSA < 70 Ų) . Conjugates built from this building block retain a better passive-permeability profile than those derived from (morpholin-2-yl)methanol (ΔHBD = –1, ΔTPSA ≈ –8.8 Ų). This makes it a preferred intermediate for CNS-targeted kinase inhibitors or GPCR ligands.

Optimization of Lysosomal Trapping Liability in Cationic Amphiphilic Drug Series

The reduced conjugate acid pKa (~7.4) of the N-methylmorpholine moiety, versus ~8.7 for morpholine , shifts the ionization equilibrium such that only ~50% of molecules are protonated at lysosomal pH (5.0–5.5) compared with >95% for N–H morpholine conjugates. This property can be exploited in lead optimization to mitigate phospholipidosis risk while retaining target engagement.

Chiral Pool Synthesis and Late-Stage Stereochemical Diversification

The commercial availability of both (R)- and (S)-enantiomers of (4-Methylmorpholin-2-yl)methanol, with documented use of the (S)-form in ASK1 inhibitors , supports late-stage stereochemical diversification strategies. The chiral building block can be introduced via Mitsunobu coupling or nucleophilic substitution to generate diastereomeric conjugates for selectivity profiling without additional asymmetric synthesis steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylmorpholin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.